molecular formula C19H21F3N4O B2817773 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 2034348-60-0

2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2817773
CAS No.: 2034348-60-0
M. Wt: 378.399
InChI Key: UWQMCHFDVQZSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide (CAS 2034348-60-0) is a synthetic organic compound with a molecular formula of C19H21F3N4O and a molecular weight of 378.39 g/mol . It features a piperidine ring connected to a trifluoromethyl-substituted pyrimidine, a structure common in medicinal chemistry. Compounds with piperidine and pyrimidine motifs are of significant research interest due to their documented biological activities. For instance, structurally related piperidine-containing pyrimidine derivatives have been investigated for their potent anti-angiogenic properties and ability to cause DNA cleavage, suggesting potential applications in oncology research . Furthermore, similar molecular scaffolds are explored as biased allosteric modulators of chemokine receptors like CXCR3, a target involved in inflammatory diseases and cancer . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for research purposes, such as in vitro assays and as a standard in analytical studies. It is supplied for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-13-4-2-3-5-14(13)10-18(27)25-15-6-8-26(9-7-15)17-11-16(19(20,21)22)23-12-24-17/h2-5,11-12,15H,6-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQMCHFDVQZSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines and appropriate electrophiles.

    Coupling reactions: The final steps involve coupling the pyrimidine and piperidine rings with the acetamide moiety, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methyl group to a carboxylic acid or aldehyde.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine and pyrimidine rings can interact with specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on structural modifications, physicochemical properties, and biological implications.

Structural Features

Compound Name / ID Key Substituents Structural Differences vs. Target Compound
2-(2-Methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide (Target) - 2-methylphenyl
- CF₃-pyrimidine
- Piperidine linkage
Reference compound
2-{[6-Methyl-2-(1-piperidinyl)-4-pyrimidinyl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide - Oxy linker
- 6-methylpyrimidine
- 2-(trifluoromethyl)phenyl
Pyrimidine has methyl instead of CF₃; oxygen linker introduces polarity.
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide - 2-fluorophenyl
- 4-methylpiperidine
- 6-methylpyrimidine
Fluorine increases electronegativity; methylpiperidine alters conformation.
N-(2-Methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (2-methyl acetylfentanyl) - 2-phenylethyl-piperidine
- No pyrimidine
Opioid-like structure; lacks pyrimidine, suggesting divergent pharmacology.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 4-methoxyphenyl aminomethyl
- Pyrimidine core
Additional aminomethyl group; methoxy introduces hydrogen-bonding potential.

Physicochemical Properties

  • Hydrogen Bonding : The absence of an oxygen linker (cf. ) reduces hydrogen-bond acceptor capacity, which may affect target binding kinetics.
  • Conformational Flexibility : The piperidine ring in the target compound allows for variable spatial orientations, whereas analogs with rigid substituents (e.g., phenylethyl in ) may restrict conformational freedom .

Pharmacokinetics

  • CYP Interactions : Fluorinated aromatic rings (e.g., ) may reduce CYP-mediated metabolism, whereas the target’s 2-methylphenyl group could undergo slower oxidation than unsubstituted phenyl rings.

Biological Activity

The compound 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide , also known by its CAS number 1775544-61-0 , is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23F3N4OC_{20}H_{23}F_3N_4O with a molecular weight of 392.4 g/mol . The structure incorporates a trifluoromethyl group, which is known to enhance biological activity in various compounds. The presence of the piperidine and pyrimidine moieties suggests potential interactions with biological targets such as receptors and enzymes.

PropertyValue
CAS Number1775544-61-0
Molecular FormulaC20H23F3N4O
Molecular Weight392.4 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Kinase Inhibition : Similar compounds have been studied as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cancer and other diseases . The trifluoromethyl group may enhance binding affinity to ATP-binding sites in kinases.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate cellular responses . This interaction is significant for developing drugs targeting neurological disorders.
  • Enzyme Interaction : The structural features suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antitumor Activity : Studies have shown that trifluoromethyl-containing compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, potentially making them candidates for treating conditions like rheumatoid arthritis .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential application in oncology .
  • In Vivo Efficacy : Animal models have shown that compounds with similar structural motifs exhibit significant antitumor effects, leading to reduced tumor sizes and improved survival rates .
  • Safety Profile : Toxicological assessments indicate that related compounds have manageable side effects, making them suitable candidates for further development .

Q & A

Q. What are the optimized synthetic routes for 2-(2-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the trifluoromethylpyrimidine intermediate via nucleophilic substitution or cross-coupling reactions.
  • Step 2 : Functionalization of the piperidine ring, often through reductive amination or alkylation, to introduce the pyrimidin-4-yl group.
  • Step 3 : Coupling of the 2-methylphenylacetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
    Key variables : Temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (DMF for solubility vs. dichloromethane for steric control), and stoichiometry of coupling reagents. Yields >70% are achievable with optimized anhydrous conditions .

Q. Which analytical methods are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., trifluoromethyl group at C6 of pyrimidine, piperidine ring conformation) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .
  • Mass Spectrometry (HRMS) : ESI-HRMS for exact mass confirmation (e.g., [M+H]+^+ ion) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC50_{50} values) .
  • Solubility and stability : PBS/DMSO solubility profiling and microsomal stability tests to guide further derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are essential?

  • Single-crystal X-ray diffraction : Resolves piperidine chair vs. boat conformations and pyrimidine-pyridine dihedral angles. Use SHELXL for refinement and Olex2 for visualization .
  • Validation metrics : R-factor (<5%), electron density maps (e.g., omit maps for disordered regions), and PLATON checks for structural plausibility .
  • Case study : If NMR suggests rotational isomerism, crystallography can confirm dominant conformers under crystallization conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Replace the trifluoromethyl group with cyano or methylsulfonyl to assess electronic effects on target binding .
  • Scaffold hopping : Compare with analogs featuring thienopyrimidine or chromeno-pyrimidine cores to evaluate ring size/rigidity impacts .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align key hydrogen-bond donors/acceptors (e.g., acetamide carbonyl, pyrimidine N1) with target active sites .

Q. How should researchers address contradictions in bioactivity data across similar analogs?

  • Meta-analysis : Compare IC50_{50} values of analogs (e.g., 2-(chlorophenoxy) vs. 2-(methylphenyl) derivatives) to identify substituent-specific trends .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR knockouts of putative targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.